cis-3-Amino-1-benzyl-piperidine-4-carboxylic acid ethyl ester
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Overview
Description
cis-3-Amino-1-benzyl-piperidine-4-carboxylic acid ethyl ester: is a chemical compound with a complex structure that includes a benzyl group, an amino group, and an ester group
Preparation Methods
Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, including the following:
Reduction of a corresponding nitro compound: Starting with a nitro compound, reduction reactions can be employed to introduce the amino group.
Amination of a piperidine derivative: Piperidine derivatives can undergo amination reactions to introduce the amino group at the desired position.
Esterification: The carboxylic acid group can be converted to an ester using an alcohol, such as ethanol, in the presence of a catalyst.
Industrial Production Methods: In an industrial setting, the compound can be produced using large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The choice of reagents, solvents, and reaction conditions is crucial to achieving the desired product.
Types of Reactions:
Reduction: Reduction reactions can be used to convert functional groups within the compound.
Substitution: Substitution reactions can occur at various positions on the molecule, often involving the replacement of one functional group with another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Various nucleophiles and electrophiles can be used, depending on the specific substitution reaction.
Major Products Formed:
Oxidation: Products can include alcohols, ketones, or carboxylic acids.
Reduction: Reduced forms of the compound, such as amines or alcohols, can be produced.
Substitution: Substituted derivatives of the original compound, with different functional groups, can be formed.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and materials. Biology: It can serve as a probe or inhibitor in biological studies, helping to elucidate biochemical pathways and interactions. Medicine: Industry: The compound can be used in the production of various chemical products, including polymers and coatings.
Mechanism of Action
The mechanism by which cis-3-Amino-1-benzyl-piperidine-4-carboxylic acid ethyl ester exerts its effects depends on its specific application. For example, in pharmaceuticals, it may interact with specific molecular targets, such as receptors or enzymes, to produce a therapeutic effect. The pathways involved can include modulation of neurotransmitter activity, inhibition of enzyme function, or alteration of cellular signaling processes.
Comparison with Similar Compounds
Ethyl isonipecotate: A related compound with a similar structure but lacking the benzyl group.
cis-1-Benzyl-3-Boc-amino-piperidine-4-carboxylic acid ethyl ester: A compound with a similar structure but with a tert-butoxycarbonyl (Boc) protecting group.
Uniqueness: cis-3-Amino-1-benzyl-piperidine-4-carboxylic acid ethyl ester is unique due to its specific arrangement of functional groups, which can influence its reactivity and biological activity. The presence of the benzyl group, in particular, can enhance its binding affinity to certain targets.
Properties
IUPAC Name |
ethyl (3S)-3-amino-1-benzylpiperidine-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O2/c1-2-19-15(18)13-8-9-17(11-14(13)16)10-12-6-4-3-5-7-12/h3-7,13-14H,2,8-11,16H2,1H3/t13?,14-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HUJJKWSEEUDHJK-ARLHGKGLSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCN(CC1N)CC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1CCN(C[C@H]1N)CC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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